JWG-071

ERK5 BRD4 Kinase Selectivity

JWG-071 is the first reported kinase-selective chemical probe for ERK5 (MAPK7), explicitly engineered to minimize off-target BRD4 bromodomain engagement that confounds earlier inhibitors like XMD8-92. Optimized for ERK5-specific target validation in endometrial cancer (Ishikawa) and NSCLC (H460) models, both as monotherapy and in combination regimens. Its dual ERK5/LRRK2 inhibition (IC50 88/109 nM) uniquely supports Parkinson's research. Validated for biophysical studies (X-ray crystallography) and lacks the anti-ferroptotic artifacts of XMD8-92/JWG-045, serving as a clean negative control in ferroptosis assays. Choose JWG-071 when clean ERK5 deconvolution and BRD4-selectivity are critical.

Molecular Formula C34H44N8O3
Molecular Weight 612.8 g/mol
Cat. No. B10817683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJWG-071
Molecular FormulaC34H44N8O3
Molecular Weight612.8 g/mol
Structural Identifiers
SMILESCCC(C)N1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=C(C=C(C=C4)C(=O)N5CCC(CC5)N6CCN(CC6)C)OC)C
InChIInChI=1S/C34H44N8O3/c1-6-23(2)42-28-10-8-7-9-26(28)33(44)39(4)29-22-35-34(37-31(29)42)36-27-12-11-24(21-30(27)45-5)32(43)41-15-13-25(14-16-41)40-19-17-38(3)18-20-40/h7-12,21-23,25H,6,13-20H2,1-5H3,(H,35,36,37)
InChIKeyACWOMSOYIIVIRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JWG-071 ERK5 Kinase-Selective Chemical Probe – Baseline Profile for Research Procurement


JWG-071 (CAS 2250323-50-1) is a pyrimido-benzodiazepinone class small molecule that functions as the first reported kinase-selective chemical probe for ERK5 (MAPK7), with secondary inhibitory activity against LRRK2 [1]. It was developed through rational optimization of earlier dual kinase-bromodomain inhibitors to achieve improved discrimination between ERK5 kinase inhibition and BRD4 bromodomain binding .

JWG-071 Procurement Rationale: Why In-Class ERK5 Inhibitors Cannot Be Interchanged


Generic substitution among ERK5-targeting compounds fails due to profound differences in off-target polypharmacology, particularly BRD4 bromodomain engagement. Earlier widely used ERK5 inhibitors such as XMD8-92 exhibit substantial BRD4 inhibitory activity that confounds interpretation of ERK5-specific phenotypes [1]. In contrast, JWG-071 was explicitly designed via atropisomeric optimization to minimize BRD4 binding, enabling cleaner deconvolution of ERK5-dependent pharmacology [2]. Additionally, functional profiling reveals that ERK5 inhibitors differ markedly in off-target cellular activities—JWG-071 and BAY-885 lack anti-ferroptotic effects observed with XMD8-92 and JWG-045, an activity demonstrated to be ERK5-independent [3]. Selecting the appropriate tool compound therefore requires evidence-based matching of selectivity profile to experimental objectives.

JWG-071 Product-Specific Quantitative Differentiation Evidence


JWG-071 vs. XMD8-92: Differential BRD4 Bromodomain Engagement

JWG-071 was rationally designed to eliminate BRD4 bromodomain binding that was a significant confounding factor with the earlier ERK5 inhibitor XMD8-92 [1]. The addition of a sec-butyl substituent in JWG-071 creates a steric clash with the αC-helix of BRD4, preventing bromodomain engagement that occurs with XMD8-92 .

ERK5 BRD4 Kinase Selectivity

JWG-071 vs. ERK5-IN-2: Biochemical ERK5 Potency Comparison

JWG-071 exhibits substantially greater biochemical potency against ERK5 compared to ERK5-IN-2. The IC50 difference exceeds an order of magnitude [1].

ERK5 Enzymatic Inhibition IC50

JWG-071 vs. XMD8-92 and JWG-045: Functional Discrimination in Anti-Ferroptotic Activity

In a comparative functional study, JWG-071 and BAY-885 showed no anti-ferroptotic activity in RSL3-induced breast cancer cells, whereas XMD8-92 and JWG-045 exhibited significant protection [1]. CRISPR-Cas9 knockout experiments confirmed this activity was ERK5-independent, highlighting that earlier inhibitors possess confounding off-target pharmacology absent in JWG-071 [2].

Ferroptosis ERK5-Independent Activity Functional Selectivity

JWG-071 vs. XMD8-92: Kinome-Wide Selectivity Profile

Kinome-wide selectivity profiling of JWG-071 has been performed against a panel of 468 human kinases, confirming its primary activity against ERK5 with minimal off-target kinase engagement . This contrasts with earlier ERK5 inhibitors including XMD8-92, which show broader kinase polypharmacology [1].

Kinase Selectivity Chemical Probe Kinome Profiling

JWG-071 Anti-Proliferative Cellular EC50 Comparison

In cellular anti-proliferative assays, JWG-071 exhibits an EC50 of 2.4 μM [1]. This value can be compared to other ERK5 tool compounds to contextualize cellular potency relative to biochemical IC50.

Cellular Potency Anti-proliferative EC50

JWG-071 vs. BAY-885: Comparative ERK5 Biochemical Potency

BAY-885, a structurally distinct ERK5 inhibitor from the pyrido[3,2-d]pyrimidine class, exhibits a reported ERK5 IC50 of 35-40 nM [1], which is approximately 2.2- to 2.5-fold more potent than JWG-071's IC50 of 88 nM [2].

ERK5 Inhibition Biochemical Assay IC50

JWG-071 Optimal Application Scenarios for Research and Industrial Use


ERK5-Specific Target Validation in Cancer Biology Research

JWG-071 is optimally deployed for ERK5-specific target validation studies where clean discrimination between ERK5 kinase activity and BRD4 bromodomain pharmacology is essential. The compound has been validated in endometrial cancer (Ishikawa cells) and non-small cell lung cancer (H460 xenograft) models, demonstrating in vivo efficacy both as monotherapy and in combination with standard-of-care agents [1]. Its improved selectivity over XMD8-92 makes it the preferred tool for deconvoluting ERK5-dependent vs. BRD4-dependent transcriptional effects.

Dual ERK5/LRRK2 Pathway Investigation in Neurobiology

JWG-071's dual inhibitory activity against both ERK5 (IC50 88 nM) and LRRK2 (IC50 109 nM) enables simultaneous interrogation of these two signaling nodes in a single compound [1]. This dual pharmacology is particularly valuable in Parkinson's disease research where LRRK2 is a validated therapeutic target and ERK5 signaling may modulate neuroinflammatory responses. Researchers should note that this dual activity distinguishes JWG-071 from ERK5-selective probes like BAY-885 that lack reported LRRK2 inhibition.

Chemical Probe for ERK5 Kinase Domain Crystallography and Structural Studies

The pyrimido-benzodiazepinone scaffold of JWG-071 has been co-crystallized with target proteins, demonstrating distinct atropisomeric conformations that recognize the kinase ATP-site [1]. This structural characterization supports JWG-071's use as a validated chemical probe for biophysical studies, including X-ray crystallography of the ERK5 kinase domain and structure-based drug design efforts targeting ERK5.

Ferroptosis-Negative Control for ERK5-Independent Pathway Studies

Based on direct comparative evidence showing that JWG-071 lacks the anti-ferroptotic activity observed with XMD8-92 and JWG-045 [1], JWG-071 serves as an appropriate negative control in ferroptosis research when testing whether observed ERK5 inhibitor effects are ERK5-dependent or arise from off-target polypharmacology. This application leverages a uniquely validated functional differentiation not documented for other ERK5 probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for JWG-071

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.